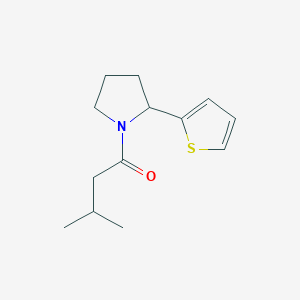
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as 3-MMC, is a synthetic cathinone derivative that belongs to the β-keto amphetamine family. It is a designer drug that has become popular among recreational drug users due to its euphoric and stimulant effects. However,
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one involves the inhibition of monoamine transporters, which leads to an increase in the extracellular levels of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels results in the stimulation of the central nervous system, leading to the euphoric and stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, prolonged use of this compound can lead to adverse effects, such as anxiety, paranoia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one in lab experiments include its ability to stimulate the central nervous system, which can be useful in studying the effects of psychoactive substances on the brain. However, the limitations of using this compound include its potential for abuse and the lack of long-term studies on its safety and efficacy.
Direcciones Futuras
There are several future directions for the scientific research of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one. One potential area of study is its potential therapeutic applications, such as its use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Another area of study is its potential for abuse and addiction, and the development of effective treatment strategies. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic cathinone derivative that has become popular among recreational drug users. However, its scientific research applications have also been studied, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are advantages to using this compound in lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to fully understand the effects of this compound on the brain and body.
Métodos De Síntesis
The synthesis of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 3-methylbutan-1-one with 2-thiophen-2-ylpyrrolidine under specific conditions. This process results in the formation of this compound as a white crystalline powder. The purity of the final product can be determined using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In vitro studies have shown that this compound acts as a monoamine transporter substrate, which increases the release and reuptake of dopamine, serotonin, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
Propiedades
IUPAC Name |
3-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)9-13(15)14-7-3-5-11(14)12-6-4-8-16-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXFZNAFYAMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)
![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)
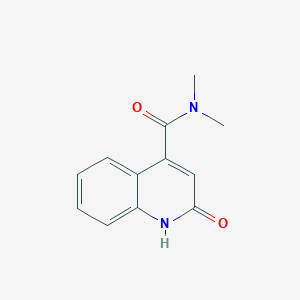
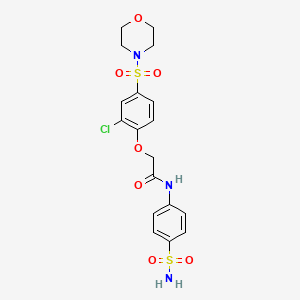
![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
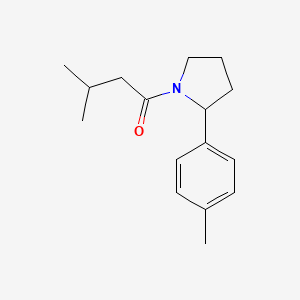
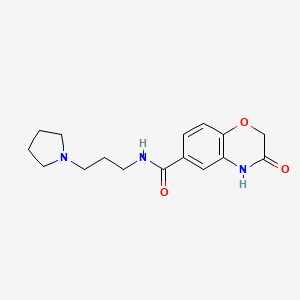
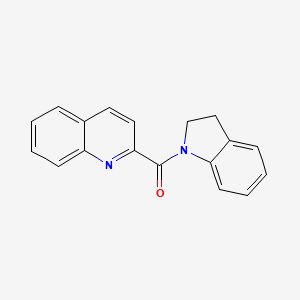
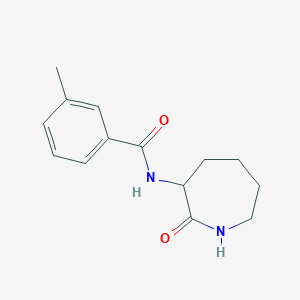
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)